molecular formula C9H13N5O3 B2873871 8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 946209-75-2

8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2873871
CAS RN: 946209-75-2
M. Wt: 239.235
InChI Key: HMDLTLRTODAFAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions and processes used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing purine derivatives, including "8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione" and its analogs. These methods involve intricate chemical processes to achieve the desired purine structures, indicating a broad interest in understanding and manipulating the chemical properties of purine derivatives for scientific applications. For instance, a study outlines a method for synthesizing new [c,d]-fused purinediones through reactions starting from specific pyrimidine diones, demonstrating the chemical versatility and potential applications of purine derivatives in various research contexts (Šimo et al., 1995).

Mechanistic Insights and Transformations

Another significant area of research is exploring the mechanisms behind the transformations of purine derivatives, which can shed light on their potential biological activities and applications. For example, a study investigated the transformation of 8-oxoguanine to various products, providing insights into the energetically feasible mechanisms of purine derivative transformations and their biological significance (Munk et al., 2008). Understanding these mechanisms is crucial for developing novel compounds with desired biological activities.

Antimicrobial and Antifungal Activities

Research into purine derivatives also extends to their potential antimicrobial and antifungal properties. A study on the synthesis and biological properties of certain purine derivatives highlighted their development for antimicrobial and antifungal applications. This research indicates the potential use of such compounds in developing new treatments for infectious diseases, showcasing the broad applicability of purine derivatives in biomedicine (Romanenko et al., 2016).

Molecular Structure and Analysis

The detailed analysis of the molecular structure of purine derivatives, including "8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione," contributes to the understanding of their chemical behavior and potential applications. Studies often involve crystallographic analysis to elucidate the geometric configurations of these compounds, which is essential for predicting their interactions and reactivities in various chemical and biological contexts. For instance, research on the crystal structure of related compounds provides insights into their molecular geometry and potential interactions (Karczmarzyk et al., 1995).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and storage .

properties

IUPAC Name

8-(2-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-4(15)3-10-8-11-5-6(12-8)14(2)9(17)13-7(5)16/h4,15H,3H2,1-2H3,(H2,10,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDLTLRTODAFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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